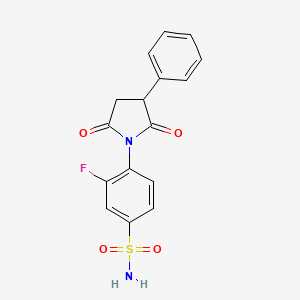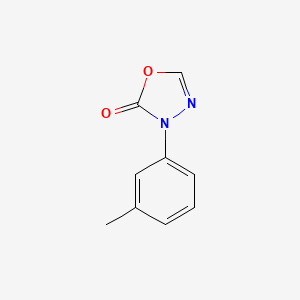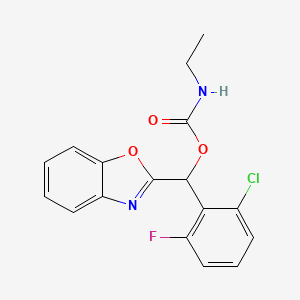
1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. . This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ringThe reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may be carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl isopropylcarbamate
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
Uniqueness
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. The presence of the 2-chloro-6-fluorophenyl group and the ethylcarbamate moiety contributes to its unique pharmacological profile .
Properties
CAS No. |
104029-78-9 |
|---|---|
Molecular Formula |
C17H14ClFN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-ethylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-2-20-17(22)24-15(14-10(18)6-5-7-11(14)19)16-21-12-8-3-4-9-13(12)23-16/h3-9,15H,2H2,1H3,(H,20,22) |
InChI Key |
KOAWOOGPBPISMR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
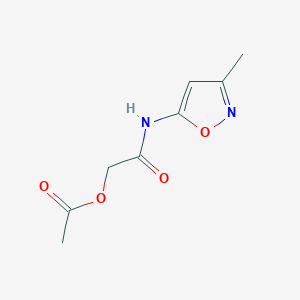
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
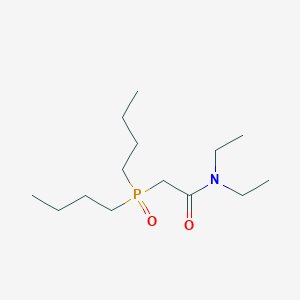
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
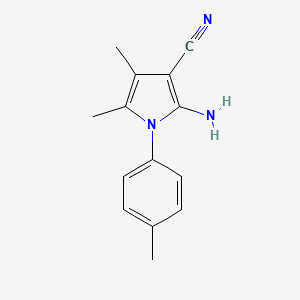
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
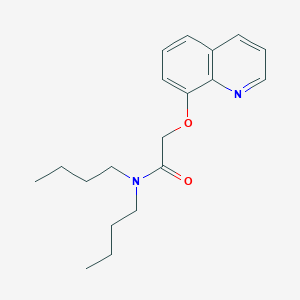
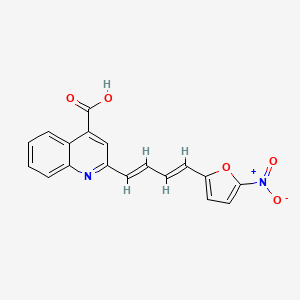
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
